Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Description

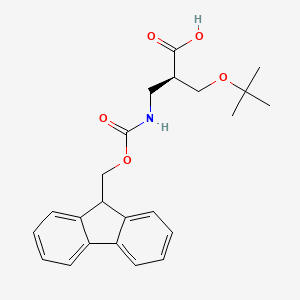

Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is $ \text{C}{23}\text{H}{27}\text{NO}_5 $, with a molecular weight of 397.47 g/mol. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and a tert-butoxymethyl substituent at the β-position, which introduces steric bulk and enhances solubility in organic solvents. This derivative is particularly valuable for constructing peptides with constrained conformations or modified backbones, enabling applications in drug discovery and biochemical research .

Properties

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPAKWBBCOPCSF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719286 | |

| Record name | (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847153-42-8 | |

| Record name | (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The tert-butoxymethyl group is introduced to protect the hydroxyl group, ensuring the stability of the compound during peptide synthesis .

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase synthesis techniques ensures the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using reagents such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Coupling Reactions: The amino group can participate in amide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like HATU or DIC.

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides with the desired sequence, where Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is incorporated at specific positions .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is extensively used as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be easily removed under mild basic conditions, facilitating the stepwise assembly of peptides .

Advantages

- Chirality : Its chiral nature allows for the synthesis of stereochemically defined peptides, which are crucial for studying protein interactions and biological activities.

- Protective Group : The tert-butoxymethyl (Boc) group protects the hydroxyl functionality, enhancing the compound's stability during synthesis .

Drug Development

Peptide-Based Therapeutics

In medicinal chemistry, this compound is integral to developing peptide-based drugs. These peptides can modulate specific biological pathways, offering potential treatments for various diseases, including cancer and metabolic disorders .

Case Study: Antifungal Activity

Research has demonstrated that peptides synthesized using this compound can disrupt fungal cell membranes and inhibit ergosterol biosynthesis, leading to cell death. This highlights its potential therapeutic applications in treating fungal infections.

Bioconjugation

Linking Biomolecules

The tert-butoxymethyl group not only protects the amino group but also facilitates the conjugation of peptides to other biomolecules. This property is essential in designing targeted drug delivery systems and enhancing the efficacy of therapeutic agents .

Neuroscience Research

Neuropeptide Studies

The compound is utilized in neuroscience research to study neuropeptides and their roles in brain function. Understanding these interactions can lead to advancements in therapies for neurodegenerative diseases .

Custom Synthesis

Tailored Peptides

this compound allows researchers to customize peptide sequences for specific experiments or therapeutic needs. This flexibility is crucial for advancing research in various fields, including biochemistry and pharmacology .

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid involves its incorporation into peptides through amide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butoxymethyl group distinguishes this compound from other Fmoc-protected β-amino acids. Below is a comparative analysis with structurally related derivatives:

| Compound | Substituent | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid | tert-butoxymethyl | 397.47 | High steric bulk; acid-labile protecting group | Peptide backbone modification |

| (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid | Boc (tert-butoxycarbonyl) | 438.47 | Dual protection (Boc and Fmoc); higher molecular weight | Orthogonal protection strategies |

| Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid | Cyclopentyl | 379.49 | Aliphatic cyclic substituent; reduced steric hindrance | Hydrophobic peptide segments |

| Fmoc-β-Phe(2-Me)-OH | 2-Methylphenyl | 401.47 | Aromatic substituent; enhances π-π interactions | Stabilizing β-sheet structures |

| (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid | 3-Pyridyl | 402.44 | Heterocyclic substituent; potential metal coordination | Enzyme inhibitor design |

| Fmoc-SR-Dab(3-Aloc)-OH | Allyloxycarbonyl (Aloc) | 424.45 | Photocleavable protection; orthogonal to Fmoc | Light-activated peptide synthesis |

Steric and Solubility Profiles

- Compared to Boc-protected derivatives (e.g., ), the tert-butoxymethyl group offers better solubility in polar aprotic solvents like DMF, critical for SPPS .

Biological Activity

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a chiral amino acid derivative widely utilized in peptide synthesis due to its unique structural properties. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific stereochemical configurations. This article explores the biological activities associated with this compound, including its applications in medicinal chemistry and biochemistry.

This compound is synthesized through the protection of the amino group using Fmoc chloride in the presence of a base, such as sodium carbonate. The tert-butoxymethyl group serves to protect the hydroxyl group, enhancing stability during peptide synthesis. The compound’s chiral nature allows it to be incorporated into peptides, influencing their biological activity.

The biological activity of this compound primarily involves its incorporation into peptides through amide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the assembly of biologically active peptides.

1. Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. Its incorporation into peptides allows researchers to study protein-protein interactions and enzyme-substrate specificity, which are crucial for understanding various biological processes .

2. Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in developing peptide-based therapeutics. These peptides can act as inhibitors or activators of specific biological pathways, offering potential treatments for diseases such as cancer and metabolic disorders. For example, studies have shown that peptides synthesized using this compound can modulate receptor activity and influence cellular signaling pathways .

3. Research on Protein Interactions

Research has demonstrated that this compound can serve as a model compound for investigating protein interactions. Its chiral nature allows for the exploration of stereochemical effects on binding affinities and specificity .

Case Study 1: Antifungal Activity

A study examined the antifungal properties of peptides synthesized with Fmoc-protected amino acids, including this compound. The results indicated that these peptides could disrupt fungal cell membranes and inhibit ergosterol biosynthesis, leading to cell death . This highlights the potential therapeutic applications of this compound in treating fungal infections.

Case Study 2: Peptide Therapeutics

In another research study, peptides containing this compound were evaluated for their ability to act as enzyme inhibitors. The findings suggested that these peptides could effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as drug candidates .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | Similar structure; different tert-butoxymethyl position | Used in peptide synthesis but less studied for biological activity |

| Fmoc-α-Me-D-Ser (tBu)-OH | Different side chain; also an Fmoc-protected amino acid | Known for specific receptor interactions but lacks extensive biological data |

Q & A

Q. What is the role of the Fmoc protecting group in the synthesis of peptides using Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid?

The Fmoc (fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions during coupling. Its stability under basic conditions allows selective removal using piperidine, enabling sequential peptide elongation. The tert-butoxymethyl side chain enhances hydrophobicity, which can influence peptide solubility and purification .

Q. How do the molecular characteristics of this compound influence its applications in peptide design?

The compound’s tert-butoxymethyl side chain increases steric bulk and hydrophobicity compared to simpler alkyl or aromatic substituents. This affects peptide folding, membrane permeability, and interactions with biological targets. Its molecular weight (e.g., ~427.48 g/mol for analogs) and low water solubility necessitate the use of polar aprotic solvents (e.g., DMF) in SPPS .

Q. What are the standard protocols for synthesizing Fmoc-protected amino acid derivatives like this compound?

Synthesis typically involves:

- Amino group protection : Introducing the Fmoc group via reaction with Fmoc-Cl in basic conditions.

- Side-chain modification : Installing the tert-butoxymethyl group through alkylation or Mitsunobu reactions.

- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .

Q. What safety precautions are recommended when handling this compound?

The compound may cause skin, eye, or respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store at -20°C in a desiccator. Avoid exposure to oxidizing agents, as the Fmoc group is sensitive to strong acids/bases .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and chiral purity?

- Chiral auxiliaries : Use (R)-configured starting materials or enantioselective catalysis to minimize racemization.

- Continuous flow synthesis : Enhances reaction control and scalability compared to batch methods.

- Protecting group strategies : Combine Fmoc with acid-labile tert-butyl groups for orthogonal deprotection .

Q. What methodologies are effective in resolving racemic mixtures of this compound during synthesis?

Q. How does the tert-butoxymethyl side chain impact solubility, and what strategies mitigate aggregation in aqueous systems?

The hydrophobic tert-butoxymethyl group reduces aqueous solubility, complicating biophysical assays. Strategies include:

- Co-solvents : Add DMSO or ethanol (≤10% v/v) to aqueous buffers.

- PEGylation : Attach polyethylene glycol to the side chain.

- Peptide cyclization : Reduce exposed hydrophobic surfaces .

Q. What in vitro assays are suitable for evaluating the bioactivity of peptides incorporating this compound?

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.

- Enzyme inhibition : Monitor activity changes in proteases or kinases.

- Cellular uptake : Use fluorescent tags (e.g., FITC) to track permeability .

Q. How do structural analogs with different substituents (e.g., methoxybenzyl vs. tert-butoxymethyl) affect biological activity?

- Methoxybenzyl analogs : Exhibit stronger π-π interactions but lower steric hindrance, enhancing receptor binding in some cases.

- tert-Butoxymethyl : Increases metabolic stability due to steric protection against enzymes.

- Nitro-phenyl derivatives : Introduce electron-withdrawing effects, altering electronic properties of peptide backbones .

Q. What advanced analytical techniques are critical for characterizing this compound and its peptide conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.